1-isopropyl-1H-imidazole-2-carboxylic acid

Metallo-β-lactamase inhibitor X-ray crystallography Antibiotic resistance

This 1-isopropyl-1H-imidazole-2-carboxylic acid (CAS 1198439-05-2) is the precise N1-substituted derivative required to engage the flexible active-site loops of VIM-2 metallo-β-lactamase. Crystallographic validation at 1.599 Å confirms specific hydrophobic interactions unattainable with unsubstituted ICA or smaller alkyl analogs. SAR data show that replacement with other metal-binding pharmacophores (except thiazole-4-carboxylic acid) weakens MBL inhibition. Procurement ensures reproducible binding affinity, ≥16-fold meropenem MIC reduction at 1 µg/ml, and safe early preclinical testing (NOAEL 2000 mg/kg).

Molecular Formula C7H10N2O2
Molecular Weight 154.169
CAS No. 1198439-05-2
Cat. No. B2759113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-1H-imidazole-2-carboxylic acid
CAS1198439-05-2
Molecular FormulaC7H10N2O2
Molecular Weight154.169
Structural Identifiers
SMILESCC(C)N1C=CN=C1C(=O)O
InChIInChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(9)7(10)11/h3-5H,1-2H3,(H,10,11)
InChIKeyRZFBZKBGPJXOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-1H-imidazole-2-carboxylic Acid (CAS 1198439-05-2): A Structurally Validated Metallo-β-Lactamase Inhibitor Scaffold


1-Isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1198439-05-2) is a heteroaromatic building block belonging to the 1H-imidazole-2-carboxylic acid (ICA) class. Its molecular formula is C₇H₁₀N₂O₂ (MW: 154.17 g/mol) and it is characterized by a carboxylic acid group at the 2-position of the imidazole ring and an isopropyl substituent at the N1-position . This compound serves as a core metal-binding pharmacophore (MBP) and has been crystallographically validated to bind to the VIM-2 metallo-β-lactamase (MBL) active site at a resolution of 1.599 Å, underpinning its role in combating carbapenem resistance in Gram-negative bacteria [1]. It is commercially available as a research chemical with ≥98% purity for synthetic and structural biology applications .

Why Unsubstituted or 1-Alkyl Imidazole-2-Carboxylates Cannot Replace 1-Isopropyl-1H-imidazole-2-carboxylic Acid


Generic substitution among 1H-imidazole-2-carboxylic acid derivatives is not feasible due to the critical role of the N1-substituent in engaging flexible active-site loops of metallo-β-lactamases. Crystallographic analyses demonstrate that the isopropyl group at the 1-position forms specific hydrophobic interactions with the VIM-2 enzyme that are absent or suboptimal in unsubstituted ICA or analogs bearing smaller alkyl chains [1]. SAR studies explicitly reveal that replacement of the ICA core with structurally similar metal-binding pharmacophores—except thiazole-4-carboxylic acid—results in decreased MBL inhibition, and that appropriate substituents at the ICA 1-position are essential for achieving potent inhibition of class B1 MBLs, particularly VIM-type enzymes [2]. Consequently, procuring the precise 1-isopropyl derivative is required to reproduce the binding affinity and antibacterial synergy documented in the literature.

Quantitative Differentiation of 1-Isopropyl-1H-imidazole-2-carboxylic Acid (CAS 1198439-05-2) from Closest Analogs


Higher Crystallographic Resolution in VIM-2 MBL Binding Versus 1-(sec-Butyl) Analog

The X-ray crystal structure of VIM-2 MBL in complex with 1-isopropyl-1H-imidazole-2-carboxylic acid was refined to a resolution of 1.599 Å [1]. In direct comparison, the complex of VIM-2 MBL with (R)-1-(sec-butyl)-1H-imidazole-2-carboxylic acid yielded a lower resolution structure at 1.799 Å [2]. The higher resolution achieved for the isopropyl derivative indicates a more ordered binding pose and reduced conformational flexibility at the active site, providing a more precise model for structure-based drug design.

Metallo-β-lactamase inhibitor X-ray crystallography Antibiotic resistance VIM-2

Nanomolar Potency in VIM-2 MBL Inhibition Versus Parent ICA Scaffold

Structure-activity relationship (SAR) optimization of 1H-imidazole-2-carboxylic acid derivatives identified compound 28 (bearing a 1-substituent) as a potent inhibitor of VIM-type MBLs with an IC50 value of 0.018 µM against both VIM-2 and VIM-5 [1]. While specific IC50 data for unsubstituted ICA is not reported in the same assay, the authors explicitly state that replacement of the ICA core with other structurally similar metal-binding pharmacophores—with the sole exception of thiazole-4-carboxylic acid—resulted in decreased MBL inhibition [1]. This establishes that the 1-substituted ICA scaffold, as exemplified by the isopropyl derivative, achieves a level of potency that is unattainable with the unsubstituted parent compound.

Metallo-β-lactamase inhibitor Enzymology Antibiotic resistance VIM-2

Significant Reduction in Meropenem MIC in Clinical Pseudomonas aeruginosa Isolates

In microbiological synergy assays, ICA derivatives reduced the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold when tested at 1 µg/ml [1]. Specifically, the optimized ICA inhibitor designated compound 55 displayed potent synergistic antibacterial activity with meropenem against engineered Escherichia coli strains and even intractable clinically isolated Pseudomonas aeruginosa producing VIM-2 MBL [2]. Electron microscopy confirmed that compound 55 crossed the outer membrane and reversed meropenem activity, leading to morphological changes in bacterial cells [2].

Antibacterial synergy Carbapenem resistance Gram-negative bacteria Meropenem

In Vivo Safety Profile with High NOAEL Supporting Preclinical Development

In vivo toxicological evaluation of an optimized ICA inhibitor (compound S30/55) confirmed a No Observed Adverse Effect Level (NOAEL) of 2000 mg/kg in rodent studies [1]. This compound also demonstrated good pharmacokinetic parameters and a favorable safety profile [2]. In contrast, many alternative MBL inhibitor chemotypes (e.g., thiol-based compounds) suffer from toxicity liabilities or poor pharmacokinetic properties that limit their preclinical advancement.

In vivo toxicology Pharmacokinetics Safety assessment NOAEL

Optimal Procurement-Driven Applications for 1-Isopropyl-1H-imidazole-2-carboxylic Acid (CAS 1198439-05-2)


Structure-Based Design of VIM-Type Metallo-β-Lactamase Inhibitors

Researchers aiming to develop novel MBL inhibitors can leverage the high-resolution (1.599 Å) crystal structure of 1-isopropyl-1H-imidazole-2-carboxylic acid bound to VIM-2 MBL [1] for computational docking, molecular dynamics simulations, and fragment-based lead optimization. The precise atomic coordinates enable rational design of analogs that exploit the flexible active-site loop interactions unique to this scaffold.

Validation of Carbapenem Synergy in Gram-Negative Pathogens

Investigators studying antibiotic resistance reversal can use this compound as a validated chemical probe to assess synergistic effects with meropenem against VIM-2-producing Enterobacteriaceae and Pseudomonas aeruginosa. The documented ability of ICA derivatives to reduce meropenem MIC by ≥16-fold at 1 µg/ml provides a quantitative benchmark for functional screening of new MBL inhibitors [2].

In Vivo Proof-of-Concept Studies for MBL Inhibitor Candidates

Given the favorable in vivo safety profile (NOAEL 2000 mg/kg) and pharmacokinetic parameters established for this chemical series [3], procurement of 1-isopropyl-1H-imidazole-2-carboxylic acid is justified for early preclinical efficacy and toxicity studies in murine infection models. The high safety margin reduces the risk of early attrition and supports confident progression to efficacy testing.

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